1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of these compounds involves a complex process that results in a novel tetracyclic ring system. This process, known as a domino reaction, is initiated upon a tryptophan-derived amino nitrile and is mediated by an acidic environment, leading to the formation of the target compound. This method showcases a unique approach to constructing such intricate molecular structures with high stereochemical control (González-Vera, García-López, & Herranz, 2004).
Molecular Structure Analysis
The molecular structure of "1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride" is characterized by its tetracyclic framework, which combines elements of both tetrahydropyrrolo[2,3-b]indole and tetrahydroimidazo[1,2-a]indole. This unique structural hybridization contributes to its distinct chemical and physical properties, and its synthesis provides insights into the reactivity of this tetracyclic heterocyclic system (González-Vera, García-López, & Herranz, 2004).
Chemical Reactions and Properties
The tetracyclic structure of "this compound" imparts a unique set of reactivities. For example, the reaction of 10-dimethyliminium-3-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole chloride and its protonated form with various nucleophiles leads to condensation at the carbonyl carbon atom, demonstrating the compound's ability to undergo nucleophilic addition reactions (Gorin, Golubeva, Besidskii, Sviridova, & Bundel', 1983).
Physical Properties Analysis
The physical properties of "this compound" are intricately related to its tetracyclic structure. The molecular geometry and electrochemical properties have been studied through techniques such as X-ray analysis, indicating the compound's stability and structural integrity. These studies help in understanding the compound's behavior under various conditions and its potential applications (Andreani, Greci, Tosi, Sgarabotto, & Ugozzoli, 1988).
Chemical Properties Analysis
The chemical properties of "this compound" are defined by its reactive sites and the potential for various chemical transformations. The compound's reactivity, especially in the context of condensation reactions and its interactions with nucleophiles, showcases its versatility in chemical synthesis and the potential for further functionalization (Gorin, Golubeva, Besidskii, Sviridova, & Bundel', 1983).
Scientific Research Applications
Condensation Reactions : The reaction of 10-dimethyliminium-3-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole chloride with nucleophiles leads to products of condensation at the carbonyl carbon atom. Acidic hydrolysis of the aldehyde gives 3-methyl-1,2,3,4-tetrahydropyrimido[1,2]indole hydrochloride (Gorin, Golubeva, Besidskii, Sviridova, & Bundel', 1983).
Formation of Salts and Derivatives : Rearrangement to form salts of substituted 1,2,3,4-tetrahydropyrimido[1,2-a]indoles occurs with POCl3, PCl3, or PBr3 on certain pyrazolidines. These salts can be converted to 10-hydroxy-2,3,4,10-tetrahydropyrimido[1,2-a]indoles (Portnov, Golubeva, & Kost, 1972).
Study of Molecular Geometry and Electrochemical Properties : The molecular geometry of 1-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carboxaldehyde and its electrochemical properties have been studied, revealing its oxidizability and the impact on attempts to convert it into the corresponding acid (Andreani, Greci, Tosi, Sgarabotto, & Ugozzoli, 1988).
Antioxidant Properties : Indole derivatives, including 1,2,3,4‐tetrahydrocarbazole, have been shown to protect erythrocytes and DNA against radical-induced oxidation. These studies highlight the importance of electron-donating groups for the free radical–scavenging activity of indole derivatives (Zhao & Liu, 2009).
Polarographic Analysis in Pharmaceutical Applications : A polarographic method has been developed for the determination of a 1,2,3,4-tetrahydropyrimido[1,2-a]indole derivative used in antidepressants, indicating its potential in pharmaceutical analysis and stability monitoring (Chan, 1974).
Mechanism of Action
Target of Action
It is known that pyrimido[1,2-a]indoles, a class of compounds to which this molecule belongs, are widely represented in the chemistry of natural products and play important roles in various physiological processes .
Mode of Action
The reaction mechanism of similar compounds includes a buchwald–hartwig coupling promoted by base, an intramolecular nucleophilic addition of nh group at a с≡n bond that leads to the formation of the respective 2-amino -n - (2-cyanophenyl)indole and, finally, an intramolecular cyclization involving amino and nitrile groups .
Biochemical Pathways
It is known that pyrimido[1,2-a]indoles can exhibit antifungal and hypoglycemic activity, as well as be effective in the treatment of atherosclerosis .
Result of Action
It is known that pyrimido[1,2-a]indoles can be useful starting materials for the synthesis of other biologically active molecules .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, leading to the modulation of proteolytic activity. This interaction can affect the breakdown of proteins and peptides, impacting various physiological processes . Additionally, this compound can bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression . These molecular interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, resulting in reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved physiological outcomes . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, affecting energy production and cellular metabolism . Additionally, this compound can impact the synthesis and degradation of specific metabolites, altering their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside, it can bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
properties
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11;/h1-2,4-5,8,12H,3,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZMACWUFPDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=CC=CC=C3N2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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